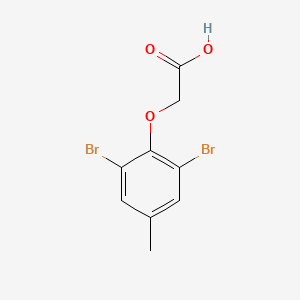
(2,6-Dibromo-4-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dibromo-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H8Br2O3 It is a derivative of phenoxyacetic acid, characterized by the presence of two bromine atoms and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-methylphenoxy)acetic acid typically involves the bromination of 4-methylphenoxyacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 4-methylphenoxyacetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methylphenoxyacetic acid.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Scientific Research Applications
(2,6-Dibromo-4-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features but different halogen atoms.
(2,4-Dichlorophenoxy)acetic acid (2,4-D): Another herbicide with similar phenoxyacetic acid structure but different substitution pattern.
Uniqueness
(2,6-Dibromo-4-methylphenoxy)acetic acid is unique due to the presence of bromine atoms at the 2 and 6 positions, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern can lead to different reactivity and interactions compared to other phenoxyacetic acid derivatives.
Properties
CAS No. |
38206-97-2 |
|---|---|
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Br2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
HSAWQOYEJFEMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















